molecular formula C12H24N2O3 B6614651 tert-Butyl (2-hydroxy-2-(piperidin-4-yl)ethyl)carbamate CAS No. 903587-91-7

tert-Butyl (2-hydroxy-2-(piperidin-4-yl)ethyl)carbamate

Cat. No.: B6614651
CAS No.: 903587-91-7
M. Wt: 244.33 g/mol
InChI Key: CVVGLISFAATIQX-UHFFFAOYSA-N
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Description

tert-Butyl (2-hydroxy-2-(piperidin-4-yl)ethyl)carbamate is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyethyl-carbamate moiety. These include a carbamate-protected amine group and a piperidine scaffold, which are common in medicinal chemistry for modulating pharmacokinetic properties and receptor interactions .

Properties

IUPAC Name

tert-butyl N-(2-hydroxy-2-piperidin-4-ylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-8-10(15)9-4-6-13-7-5-9/h9-10,13,15H,4-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVGLISFAATIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1CCNCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-hydroxy-2-(piperidin-4-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidinyl derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution under controlled temperature conditions . The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-hydroxy-2-(piperidin-4-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-hydroxy-2-(piperidin-4-yl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in the development of enzyme inhibitors and receptor modulators .

Medicine

It is investigated for its role in modulating biological pathways and its potential therapeutic effects .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties .

Mechanism of Action

The mechanism of action of tert-Butyl (2-hydroxy-2-(piperidin-4-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and piperidinyl groups play a crucial role in binding to these targets, modulating their activity and influencing biological pathways . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Variations

The table below highlights key differences between the target compound and selected analogues from the evidence:

Compound Name Substituents/Modifications Molecular Weight Biological Activity Synthesis Method Reference
Target Compound 2-Hydroxyethyl, piperidin-4-yl ~244.34 (calc.) Not explicitly reported Likely hydroxylation/alkylation -
tert-Butyl (2-(piperidin-4-yl)ethyl)carbamate Ethyl chain (no hydroxyl) 228.34 Intermediate for drug synthesis Standard carbamate protection
Compound 5 () Trifluoroethoxy-phenoxyethyl, piperidinylmethyl Higher (~500+) α1A/α1D-Adrenergic receptor antagonist Solution-phase alkylation
Compound 32 () Indolylphenyl, isopropylpiperazinyl 561.39 p97 ATPase allosteric modulation Catalytic hydrogenation
Compound 11a () Methylquinolinyl-acetyl ~450 (calc.) BET bromodomain inhibitor HATU-mediated amide coupling
Compound 136 () Fluorophenyl, hydroxyimino-pyridinyl 359.36 CK1δ inhibitor Nitro reduction and condensation

Key Observations

Hydroxyl Group Impact: The hydroxyl group in the target compound likely improves aqueous solubility compared to non-hydroxylated analogues like the compound in . This modification may enhance bioavailability and reduce lipophilicity, critical for central nervous system (CNS) drug candidates .

Pharmacological Activity :

  • Receptor Antagonists : Compounds with aryl ether substituents (e.g., ) exhibit α1A/α1D-adrenergic receptor antagonism, suggesting that bulky aromatic groups enhance receptor binding .
  • Enzyme Modulation : The indolylphenyl group in ’s compound enables interaction with the AAA+ ATPase p97, highlighting the role of aromatic systems in enzyme targeting .
  • Kinase/Bromodomain Inhibition : Bromodomain inhibitors () and CK1δ inhibitors () rely on extended aromatic or heterocyclic substituents for selective binding .

Synthetic Accessibility :

  • The target compound’s synthesis may require hydroxylation steps (e.g., oxidation of an ethyl group) or protection/deprotection strategies, increasing complexity compared to simpler alkylation reactions () .
  • Ball-milling methods () offer sustainable alternatives for piperidine alkylation, though scalability for hydroxylated derivatives remains unclear .

Biological Activity

tert-Butyl (2-hydroxy-2-(piperidin-4-yl)ethyl)carbamate, also known by its IUPAC name, is a compound characterized by its unique structural features, including a tert-butyl group, a hydroxy group, and a piperidinyl moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and applications in pharmacology.

The compound is synthesized through reactions involving tert-butyl carbamate and piperidinyl derivatives. Common methods include the use of Boc anhydride and controlled temperature conditions to optimize yields. The chemical structure is represented as follows:

tert butyl N 2 hydroxy 2 piperidin 4 ylethyl carbamate\text{tert butyl N 2 hydroxy 2 piperidin 4 ylethyl carbamate}

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The hydroxy and piperidinyl groups enhance binding affinity and specificity towards these targets, modulating various biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to acetylcholinesterase (AChE) and β-secretase.
  • Receptor Modulation : It may act on neurotransmitter receptors, influencing signaling pathways associated with neurodegenerative diseases.

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

Neuroprotective Effects

Studies have shown that the compound can protect neuronal cells from oxidative stress and apoptosis induced by amyloid beta (Aβ) aggregates. For instance, in vitro experiments indicated that it improved cell viability in astrocytes exposed to Aβ1-42 by reducing inflammatory cytokine production such as TNF-α .

Antioxidant Properties

The compound has been evaluated for its antioxidant capacity. It was found to reduce malondialdehyde (MDA) levels in brain homogenates, indicating a decrease in oxidative stress . This suggests potential therapeutic benefits in conditions characterized by oxidative damage.

Inhibition of Amyloidogenesis

In vivo studies highlighted the ability of the compound to inhibit amyloid aggregation, which is crucial for the development of Alzheimer's disease. It demonstrated a significant reduction in Aβ aggregation at concentrations as low as 100 μM .

Case Studies and Research Findings

StudyFindings
In Vitro Study on Astrocytes Showed increased cell viability when treated with tert-butyl carbamate alongside Aβ1-42; reduced TNF-α release .
Oxidative Stress Model Demonstrated significant reduction in MDA levels compared to control groups, indicating antioxidant effects .
Amyloid Aggregation Inhibition Achieved 85% inhibition of Aβ aggregation at 100 μM concentration .

Comparison with Similar Compounds

When compared with similar compounds such as tert-butyl (2-piperidin-3-ylethyl)carbamate and others, this compound stands out due to its dual functional groups which enhance its reactivity and biological activity.

CompoundUnique Features
tert-butyl (2-piperidin-3-ylethyl)carbamate Lacks hydroxy group; different biological activity profile.
tert-butyl methyl (2-(piperidin-4-yl)ethyl)carbamate Similar structure but varies in substituent effects on biological activity.

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